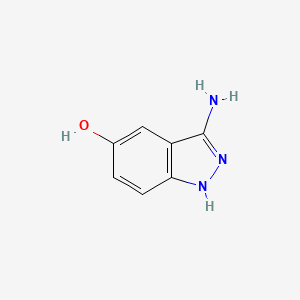
3-Amino-1H-indazol-5-ol
Cat. No. B8788973
M. Wt: 149.15 g/mol
InChI Key: NGQYNCYYCZNOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04533731
Procedure details


A mixture consisting of 5 g of 3-aminoindazole and 4.3 g of 95% sulfuric acid was stirred for 3 hours at 80° C. To the mixture was added 13 ml of water, and the pH of the mixture was adjusted to 14 with potassium hydroxide. The mixture was washed twice with 20 ml of chloroform, and water was removed under reduced pressure. The residue thus obtained was added with 12.5 g of potassium hydroxide and 0.6 ml of water, and the mixture was stirred for 8 hours at 250° C. After cooling, to the mixture was added hydrochloric acid to separate crystals. The crystals were obtained by filtration and dried to give 2.86 g of 3-amino-5-hydroxyindazole having the following analytical values.






Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][N:3]=1.S(=O)(=O)(O)[OH:12].[OH-].[K+].Cl>O>[NH2:1][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([OH:12])[CH:9]=2)[NH:4][N:3]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NNC2=CC=CC=C12
|
Step Two
|
Name
|
|
|
Quantity
|
4.3 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
12.5 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
0.6 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Six
|
Name
|
|
|
Quantity
|
13 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 3 hours at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
The mixture was washed twice with 20 ml of chloroform, and water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 8 hours at 250° C
|
|
Duration
|
8 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling, to the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate crystals
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystals were obtained by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NNC2=CC=C(C=C12)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.86 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

